molecular formula C14H10F2O3 B8674174 Diflunisal Methyl Ester

Diflunisal Methyl Ester

Cat. No. B8674174
M. Wt: 264.22 g/mol
InChI Key: QMPIMDAYFIIMIH-UHFFFAOYSA-N
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Patent
US04355174

Procedure details

The product of Step A above is suspended in 8.0 ml. of aqueous sodium hydroxide (5%) and refluxed for 30 minutes. The mixture is acidified with aqueous hydrochloric acid and extracted three times with 15.0 ml. of toluene. The combined toluene extracts are concentrated to afford 2.3 mmole of 5-(2,4-difluorophenyl)salicylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:18]=[C:13]([C:14]([O:16]C)=[O:15])[C:12]([OH:19])=[CH:11][CH:10]=1.[OH-].[Na+].Cl>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:18]=[C:13]([C:14]([OH:16])=[O:15])[C:12]([OH:19])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C(C(=O)OC)=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 15.0 ml
CONCENTRATION
Type
CONCENTRATION
Details
The combined toluene extracts are concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C(C(=O)O)=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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